molecular formula C18H18FN3O B2655664 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea CAS No. 898414-78-3

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea

Cat. No.: B2655664
CAS No.: 898414-78-3
M. Wt: 311.36
InChI Key: VBKODTTUXRAEEA-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea is a urea-based small molecule featuring a 3,4-dihydro-2H-pyrrole ring system linked to a 4-fluorophenyl group and an m-tolyl (3-methylphenyl) substituent. The urea group (-NH-CO-NH-) serves as a hydrogen-bond donor/acceptor, a critical feature for interactions with biological targets. The 4-fluorophenyl and m-tolyl groups contribute to lipophilicity and steric effects, which may influence pharmacokinetic properties and target binding.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-13-4-2-5-15(12-13)21-18(23)22(17-6-3-11-20-17)16-9-7-14(19)8-10-16/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKODTTUXRAEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyrrole with 4-fluoroaniline and m-tolyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their interactions with enzymes and receptors, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Urea derivatives have been known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea would depend on its specific interactions with molecular targets. Typically, urea derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The compound’s fluorophenyl and tolyl groups may enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related urea derivatives or fluorophenyl-containing molecules:

Compound Name / Core Structure Core Heterocycle Substituents Biological Activity / Key Properties Structural Features Reference
Target Compound 3,4-Dihydro-2H-pyrrole - 4-Fluorophenyl
- m-Tolyl (3-methylphenyl)
- Urea linkage
Not explicitly reported (inferences from analogs) Partially saturated pyrrole; planar urea group -
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 1,3,4-Thiadiazole - 2,4-Dichlorobenzylthio
- 4-Fluorophenyl urea
Anticonvulsant (ED50 = 2.70 μmol/kg in MES test) Thiadiazole core; sulfur atom enhances polarity
4-(4-Fluorophenyl)-2-(pyrazolyl)thiazole Thiazole - 4-Fluorophenyl
- Pyrazole-triazole hybrid
N/A (structural characterization) Isostructural (triclinic, P¯1 symmetry); planar
1-(4-Fluorophenyl)-3-(pyrazolyl)urea derivatives Pyrazole - 4-Fluorophenyl
- Hydroxyethyl/methyl groups
Plasmodium falciparum inhibitors (crude bioactivity) Flexible ethyl chain; multiple fluorophenyl groups
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one Chalcone - 4-Fluorophenyl
- Varied aryl substituents (e.g., methyl, methoxy)
Crystallographic analysis (dihedral angles: 7.14°–56.26°) Non-planar fluorophenyl; enone system

Key Comparative Insights

Core Heterocycle Diversity: The target compound’s dihydro-pyrrole core differs from sulfur-containing heterocycles (e.g., thiadiazole or thiazole ), which may alter electronic properties and solubility. Chalcone derivatives lack a urea group but share fluorophenyl substituents, highlighting the role of aryl groups in modulating molecular planarity and crystal packing.

Substituent Effects :

  • The m-tolyl group in the target compound introduces steric bulk and lipophilicity, contrasting with electron-withdrawing groups (e.g., dichlorobenzyl in ’s thiadiazole derivative) or polar substituents (e.g., hydroxyethyl in ’s pyrazole derivative).
  • Multiple fluorophenyl groups (e.g., in ’s pyrazole-urea compound) may enhance target affinity through π-π stacking or hydrophobic interactions, a feature shared with the target molecule.

Biological Activity Trends :

  • Thiadiazole-urea analogs exhibit anticipileptic activity (ED50 ≤ 2.70 μmol/kg) , suggesting that urea linkages paired with fluorinated aromatics are pharmacologically promising. The target compound’s dihydro-pyrrole may offer improved metabolic stability over thiadiazoles.
  • Chalcone derivatives prioritize crystallographic stability over bioactivity, underscoring the trade-off between structural rigidity and functional versatility.

Structural Conformation :

  • The isostructural thiazole derivatives adopt planar conformations (similar to urea’s planarity), whereas chalcones exhibit variable dihedral angles (7.14°–56.26°) , influencing their packing efficiency and intermolecular interactions.

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(m-tolyl)urea, with the CAS number 898449-44-0, is a synthetic organic compound notable for its potential therapeutic applications. This compound features a unique combination of a pyrrole ring and a urea moiety, which contributes to its distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C18H18FN3O2
  • Molecular Weight : 327.4 g/mol
  • Structure : The compound consists of a pyrrole ring attached to a urea group and aromatic substituents, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.

Key Mechanisms Include :

  • Inhibition of specific kinases involved in cancer cell proliferation.
  • Modulation of apoptosis pathways, promoting cell death in tumor cells.
  • Anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been reported to induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)26Induction of apoptosis
HeLa (Cervical)14.31Inhibition of cell proliferation
MCF-7 (Breast)8.55Modulation of apoptosis pathways

Study 1: Antitumor Efficacy

In a study conducted by Xia et al., the compound was synthesized and evaluated for its antitumor activity against several cancer cell lines. The results indicated that it displayed significant growth inhibition with an IC50 value ranging from 8 to 26 µM across different cell types .

Study 2: Mechanistic Insights

A detailed mechanistic study highlighted its role as a kinase inhibitor. The compound was shown to inhibit Aurora-A kinase with an IC50 value of approximately 67 nM, underscoring its potential as a targeted therapy in oncology .

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